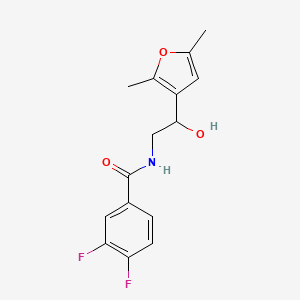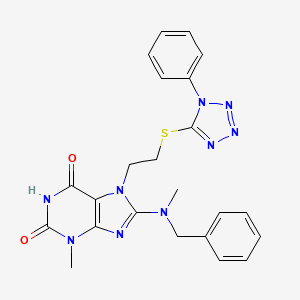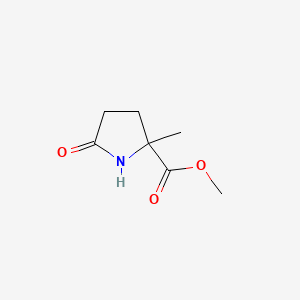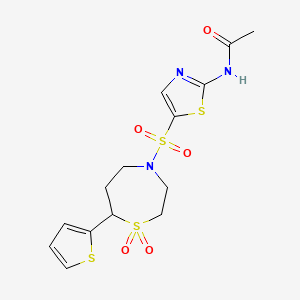
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide is a structurally complex molecule that may be related to benzamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzamide derivatives and their metabolic pathways, synthesis, and structural analysis, which can be extrapolated to hypothesize about the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate amine with an acyl chloride or carboxylic acid to form the benzamide derivative. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This suggests that the synthesis of this compound could similarly involve the coupling of a dimethylfuran-containing amine with a difluorobenzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography . These techniques allow for the determination of the molecular conformation and the identification of functional groups present in the molecule.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and reduction. For example, N,N-dimethylbenzamides are metabolized to N-methylbenzamides and formaldehyde, with the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . This indicates that this compound could also be subject to metabolic conversion, potentially forming hydroxymethyl intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide nitrogen. For instance, the stability of N-(hydroxymethyl) compounds is affected by substitution at the 4-position of the phenyl ring or on the nitrogen atom . This suggests that the dimethylfuran and difluorobenzoyl groups in this compound would significantly influence its stability, solubility, and reactivity.
Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
- Research on reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, sheds light on the selective toxicity for hypoxic cells, which is crucial for targeted cancer therapies. This compound's selective toxicity under hypoxic conditions, due to oxygen-inhibited enzymatic reduction, highlights the potential of structurally related compounds in developing targeted cancer treatments (Palmer et al., 1995).
Synthesis and Structural Analysis
- The synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates the importance of N,O-bidentate directing groups in metal-catalyzed C–H bond functionalization reactions. This suggests that compounds with similar structural features may be useful in catalysis and synthetic chemistry (Al Mamari & Al Lawati, 2019).
Biomass Conversion and Value-Added Derivatives
- Studies on the catalytic conversion of 5-hydroxymethylfurfural (HMF) to value-added derivatives such as 2,5-dimethylfuran emphasize the role of furan derivatives in sustainable chemistry and biofuel production. This highlights the potential of structurally related furan compounds in contributing to the development of renewable chemicals and fuels (Kong et al., 2018).
Novel Pathways to Biomass-Derived Chemicals
- Research on novel pathways to 2,5-dimethylfuran via biomass-derived 5-(chloromethyl)furfural (CMF) showcases the efficiency of converting raw biomass into furan derivatives, which are critical for sustainable polymer and fuel production. This suggests the relevance of furan-based compounds in green chemistry and the bio-economy (Dutta & Mascal, 2014).
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-8-5-11(9(2)21-8)14(19)7-18-15(20)10-3-4-12(16)13(17)6-10/h3-6,14,19H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOQJWBFWSSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)